molecular formula C11H13Cl B1358908 2-Chloro-4-(3-methylphenyl)-1-butene CAS No. 731772-17-1

2-Chloro-4-(3-methylphenyl)-1-butene

Cat. No. B1358908
M. Wt: 180.67 g/mol
InChI Key: JLBNONHIMLZSJM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Bioactivation and Metabolic Pathways

Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : 1-Chloro-2-hydroxy-3-butene (CHB), a metabolite of 1,3-butadiene (a known carcinogen), is bioactivated by rat liver microsomes. This process involves converting CHB to 1-chloro-3-buten-2-one (CBO) and 1-chloro-3,4-epoxy-2-butanol (CEB) through cytochrome P450s. The study highlights the metabolism's Michaelis-Menten kinetics and identifies CBO as the dominant product, which is significant for understanding CHB's role in carcinogenicity and its potential use as a biomarker in exposure studies (Wang et al., 2018).

Chemical Reactions and Synthesis

Reactivity of Disilyne RSi≡SiR with π-Bonds : The study explores the reactions of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with butenes and phenylacetylene. It reveals stereospecific reactions leading to disilacyclobutenes and a 1,2-disilabenzene derivative, providing insights into the reactivity of silicon compounds with π-bonds (Kinjo et al., 2007).

Reaction Kinetics and Mechanisms

Kinetics of Chlorine Atom Reactions with Alkenes : This research investigates the reaction kinetics of atomic chlorine with a series of alkenes, including 1-butene, cis-2-butene, and trans-2-butene. The study establishes a structure–reactivity scheme that considers the degree of alkyl substitution at the double bond and allylic carbons, offering valuable data for understanding atmospheric chemistry in marine boundary layers (Ezell et al., 2002).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some or all of this information may not be available.


properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBNONHIMLZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641122
Record name 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methylphenyl)-1-butene

CAS RN

731772-17-1
Record name 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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